molecular formula C10H11ClN2 B11799042 2-(tert-Butyl)-6-chloronicotinonitrile

2-(tert-Butyl)-6-chloronicotinonitrile

Cat. No.: B11799042
M. Wt: 194.66 g/mol
InChI Key: RLSWKTYFWLJWCL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-chloronicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-chloronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(tert-Butyl)-6-chloronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-chloronicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved include the inhibition of enzyme activity through covalent bonding or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-6-chloronicotinonitrile: Unique due to the presence of both tert-butyl and chlorine substituents.

    2-(tert-Butyl)-4-chloronicotinonitrile: Similar structure but with chlorine at a different position.

    2-(tert-Butyl)-6-bromonicotinonitrile: Bromine instead of chlorine.

    2-(tert-Butyl)-6-fluoronicotinonitrile: Fluorine instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules .

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

2-tert-butyl-6-chloropyridine-3-carbonitrile

InChI

InChI=1S/C10H11ClN2/c1-10(2,3)9-7(6-12)4-5-8(11)13-9/h4-5H,1-3H3

InChI Key

RLSWKTYFWLJWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

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